molecular formula C13H17FN2O2S2 B2436330 2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868216-70-0

2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole

Cat. No.: B2436330
CAS No.: 868216-70-0
M. Wt: 316.41
InChI Key: KJKXWYZVYOFLQM-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a propylsulfonyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, where a methylthiol reagent reacts with an appropriate precursor.

    Addition of the Propylsulfonyl Group: The propylsulfonyl group can be added through a sulfonylation reaction using a propylsulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-[(3-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole: Similar structure but with a bromine atom instead of a fluorine atom.

    2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2S2/c1-2-8-20(17,18)16-7-6-15-13(16)19-10-11-4-3-5-12(14)9-11/h3-5,9H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKXWYZVYOFLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332607
Record name 2-[(3-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868216-70-0
Record name 2-[(3-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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